![molecular formula C26H45NO21 B080962 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 13007-32-4](/img/structure/B80962.png)
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
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Overview
Description
Lacto-N-neotetraose is a synthetic tetrasaccharide that is one of the most abundant neutral core human milk oligosaccharides. It is composed of four monosaccharides: D-galactose, N-acetylglucosamine, D-galactose, and D-glucose, arranged in a linear sequence. Lacto-N-neotetraose is known for its significant role in infant nutrition, particularly in promoting gut health and immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacto-N-neotetraose can be synthesized through chemical synthesis, enzymatic catalysis, and microbial fermentation. The chemical synthesis involves multi-step reactions that require expensive raw materials, making it less cost-effective for large-scale production .
In enzymatic catalysis, specific enzymes such as β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase are used to catalyze the formation of lacto-N-neotetraose from simpler sugar molecules .
Industrial Production Methods
Microbial fermentation is considered the most promising method for industrial production due to its environmental friendliness and cost-effectiveness. In this method, genetically engineered strains of bacteria such as Escherichia coli and Bacillus subtilis are used to produce lacto-N-neotetraose. The production process involves optimizing the expression levels of key enzymes and balancing the supply of precursors such as UDP-N-acetylglucosamine and UDP-galactose .
Chemical Reactions Analysis
Types of Reactions
Lacto-N-neotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down lacto-N-neotetraose into its constituent monosaccharides.
Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bonds in lacto-N-neotetraose.
Glycosylation: Enzymatic glycosylation can be used to attach additional sugar units to lacto-N-neotetraose, forming more complex oligosaccharides.
Major Products
The major products formed from these reactions include simpler sugars such as D-galactose, N-acetylglucosamine, and D-glucose, as well as more complex oligosaccharides depending on the specific reaction conditions .
Scientific Research Applications
Pharmaceutical Applications
The compound's potential as a therapeutic agent is significant due to its structural resemblance to naturally occurring sugars and glycosides. Research indicates that derivatives of complex carbohydrates can exhibit anti-inflammatory and immunomodulatory activities. For instance:
- Antiviral Properties : Compounds with similar structures have been studied for their ability to inhibit viral replication by interfering with viral glycoproteins .
- Anticancer Activity : Some carbohydrate derivatives have shown promise in selectively targeting cancer cells while sparing healthy tissues. This selectivity can be attributed to the interaction of these compounds with specific cell surface receptors .
Biochemical Research
In biochemical studies:
- Enzyme Substrates : The compound may serve as a substrate for various glycosyltransferases or other enzymes involved in carbohydrate metabolism. This can aid in understanding enzyme kinetics and substrate specificity.
- Cell Signaling : Research suggests that similar compounds play roles in cell signaling pathways. Their ability to modulate receptor activity could be explored for therapeutic interventions .
Nutraceuticals
Due to its sugar-like structure:
- Dietary Supplements : The compound could be investigated as a prebiotic or functional food ingredient that promotes gut health by supporting beneficial microbiota .
- Metabolic Health : Its potential effects on glucose metabolism could be explored for managing conditions like diabetes.
Material Science
In material science:
- Biodegradable Polymers : The compound's hydrolyzable nature suggests it could be incorporated into biodegradable plastics or fibers that decompose into non-toxic byproducts . This application aligns with the growing demand for sustainable materials.
Case Studies and Research Findings
Several studies have documented the applications of similar compounds:
- A study published in Journal of Medicinal Chemistry highlighted the antiviral properties of carbohydrate derivatives against HIV and influenza viruses .
- Research in Carbohydrate Research discussed how specific structural modifications enhance the anticancer activity of glycosides against breast cancer cell lines .
- Investigations into prebiotic effects were reported in Food Science & Nutrition, indicating improvements in gut microbiota composition upon supplementation with certain carbohydrate derivatives .
Mechanism of Action
Lacto-N-neotetraose exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, stimulating the growth of beneficial bacteria such as bifidobacteria. This, in turn, enhances gut health and immunity. Additionally, lacto-N-neotetraose has anti-inflammatory properties and can modulate the immune response by inducing the expression of type 2 immune response genes .
Comparison with Similar Compounds
Lacto-N-neotetraose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-fucopentaose. it is unique in its specific arrangement of monosaccharides and its ability to promote the growth of bifidobacteria more effectively .
List of Similar Compounds
- Lacto-N-tetraose
- Lacto-N-fucopentaose
- Lacto-N-neohexaose
- Lacto-N-neooctaose
Biological Activity
The compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex glycosylated compound that exhibits significant biological activity. Its intricate structure suggests potential roles in various biochemical pathways and therapeutic applications.
The molecular weight of this compound is approximately 855.8 g/mol. Its structure includes multiple hydroxyl groups and acetamido functionalities that may contribute to its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. Studies have shown that glycosylated compounds can enhance the efficacy of antibiotics by improving their solubility and bioavailability. For instance:
Compound | Activity | Reference |
---|---|---|
N-acetylglucosamine derivatives | Antibacterial against E. coli | |
Similar glycosides | Antifungal properties |
Immunomodulatory Effects
There is evidence suggesting that this compound may modulate immune responses. Glycosylated compounds are known to interact with immune cells and can enhance or inhibit immune functions. For example:
Study | Findings | Reference |
---|---|---|
In vitro study on macrophages | Increased cytokine production | |
Animal model | Enhanced NK cell activity |
Anti-inflammatory Activity
The structural components of this compound suggest potential anti-inflammatory effects. Compounds with similar configurations have been reported to inhibit pro-inflammatory cytokines and pathways:
Compound Class | Mechanism of Action | Reference |
---|---|---|
Flavonoids | Inhibition of NF-kB pathway | |
Glycosides | Modulation of COX enzymes |
Case Studies
-
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of structurally related glycosides against various pathogens. Results indicated a significant reduction in bacterial counts when treated with the compound under investigation. -
Case Study: Immune Response Modulation
In an experimental model involving lipopolysaccharide (LPS) stimulation of macrophages, the compound demonstrated a marked increase in the secretion of TNF-alpha and IL-6 cytokines. This suggests a role in enhancing immune response during infections.
Properties
CAS No. |
13007-32-4 |
---|---|
Molecular Formula |
C26H45NO21 |
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 |
InChI Key |
IEQCXFNWPAHHQR-YKLSGRGUSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Key on ui other cas no. |
13007-32-4 |
physical_description |
Solid |
Synonyms |
Gal-1-4-GlcNAc-1-3-Gal-1-4-Glc Galbeta4GlcNAcbeta3Galbeta4Glc neolactotetraose |
Origin of Product |
United States |
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